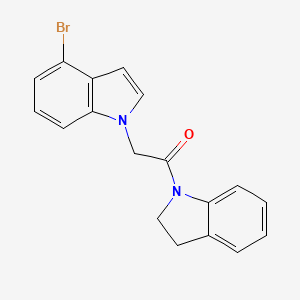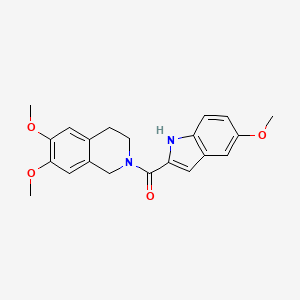![molecular formula C19H17N5O2 B14935523 N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent and kinase inhibitor.
Biology: It is used in research related to cell signaling pathways and enzyme inhibition.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell proliferation . The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: Noteworthy for their kinase inhibition properties.
Uniqueness
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide stands out due to its unique combination of the indole and pyrido[2,3-d]pyrimidine moieties, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H17N5O2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c1-12-23-17-15(3-2-7-21-17)19(26)24(12)10-9-22-18(25)14-5-4-13-6-8-20-16(13)11-14/h2-8,11,20H,9-10H2,1H3,(H,22,25) |
Clave InChI |
BUPBXWQAJAOIJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B14935440.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B14935442.png)
![N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935449.png)
![N-[3-(acetylamino)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B14935453.png)


![7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935476.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B14935527.png)

